Mechanism of 1-aminocyclopropanecarboxylate conversion to ethylene in plants
Mechanism of 1-aminocyclopropanecarboxylate conversion to ethylene in plants
[1][2][3][4][5][6][7][8][9]
Executive Summary
The conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene is the terminal and rate-determining step in the ethylene biosynthesis pathway (the Yang Cycle). This reaction is catalyzed by ACC Oxidase (ACO) , a non-heme iron(II) dioxygenase.[1][2][3][4] Unlike the upstream ACC Synthase (ACS), which is regulated primarily at the transcriptional level, ACO activity is governed by complex post-translational kinetics involving obligate activators (CO₂/bicarbonate) and specific reductants (ascorbate).
Understanding this mechanism is critical for two distinct fields:
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Agrochemical Development: Designing inhibitors to delay senescence and fruit ripening.
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Enzymology & Drug Discovery: ACO serves as a model for the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily, members of which are targets in human oncology and fibrosis (e.g., HIF prolyl hydroxylases).
The Biochemical Engine: ACC Oxidase (ACO)[1][2][5][6][7][10][11]
Structural Classification
ACO (EC 1.14.17.4) belongs to the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily.[2] However, it exhibits a unique deviation from the canonical mechanism:
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Canonical 2-OGDDs: Use 2-oxoglutarate (2-OG) as a co-substrate, decarboxylating it to succinate.
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ACO: Does not use 2-OG. Instead, it utilizes Ascorbate as a two-electron reductant.
The Active Site (The "Facial Triad")
The catalytic core features a mononuclear Fe(II) center coordinated by a conserved 2-His-1-Asp facial triad .[5][1][4] In Petunia hybrida and Arabidopsis models, these residues are:
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His177 and His234 : Coordinate the iron via N
. -
Asp179 : Coordinates via a carboxylate oxygen.
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Substrate Binding: ACC binds to the iron in a bidentate manner (via the amino nitrogen and carboxylate oxygen), displacing water molecules and priming the iron for oxygen activation.
The Reaction Mechanism[7][12]
The conversion is an oxidative fragmentation reaction. The stoichiometry is as follows:
Step-by-Step Catalytic Cycle
The consensus mechanism involves a high-valent iron-oxo intermediate.
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Resting State: The enzyme exists as Apo-ACO. Binding of Fe(II) and the activator CO₂ (likely as bicarbonate) primes the enzyme.[5][6]
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Substrate Binding: ACC binds to the Fe(II) center (bidentate chelation).[6]
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Oxygen Activation: O₂ binds to the iron, forming a ternary complex.
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Electron Transfer (Ascorbate): Ascorbate acts as a reductant, facilitating the formation of a reactive Fe(IV)=O (ferryl) intermediate.
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Radical Attack: The ferryl species abstracts a hydrogen or electron from the ACC amino group, forming an ACC aminyl radical .
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Ring Fragmentation: The cyclopropane ring opens via a radical mechanism, leading to C1-C2 bond cleavage.
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Product Release: The unstable intermediate collapses to release Ethylene, CO₂ (derived from ACC carboxyl group), and Cyanide (HCN).
The "CO₂ Paradox"
Carbon dioxide (or bicarbonate) is an essential activator , not just a product.
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Mechanism: CO₂ is hypothesized to carbamylate a lysine residue (e.g., Lys158) near the active site, stabilizing the iron coordination geometry or facilitating proton transfer during O₂ activation.
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Kinetic Effect: High CO₂ increases
but increases for ACC (lowers affinity), suggesting a complex allosteric mode of action.
Visualization: The Catalytic Cycle
Figure 1: The catalytic cycle of ACC Oxidase, highlighting the requirement for Ascorbate and CO₂ to drive the formation of the reactive Fe(IV)=O species.
Experimental Methodologies
To study ACO activity or screen inhibitors, a robust in vitro assay is required. The enzyme is notoriously unstable once extracted; adherence to the following protocol is critical for reproducibility.
In Vitro ACO Activity Assay Protocol
Reagents Required:
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Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 30 mM Sodium Ascorbate, 5% PVPP (Polyvinylpolypyrrolidone - to remove phenolics), 5 mM DTT.
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Reaction Buffer: 50 mM MOPS (pH 7.2), 10% Glycerol.
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Essential Cofactors: 5 mM Ascorbic Acid, 20 mM NaHCO₃ (Bicarbonate), 20 µM FeSO₄.
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Substrate: 1 mM ACC.
Workflow:
| Step | Action | Critical Mechanistic Note |
| 1. Extraction | Homogenize tissue in Extraction Buffer (4°C). Centrifuge at 20,000 x g for 20 min. | PVPP prevents phenolic oxidation; DTT maintains thiol groups. |
| 2. Reaction Setup | Mix 400 µL supernatant with Reaction Buffer + Cofactors in a sealed 10 mL headspace vial. | Bicarbonate is non-negotiable. Without it, activity is <5%. |
| 3. Initiation | Inject ACC substrate through the septum. Incubate at 30°C with shaking (1 hr). | Shaking ensures O₂ saturation in the liquid phase. |
| 4. Quantification | Withdraw 1 mL headspace gas.[7][8] Analyze via Gas Chromatography (GC-FID). | Ethylene elutes rapidly; calibrate with a standard C₂H₄ gas curve. |
Data Interpretation: Kinetic Parameters
When characterizing ACO or its mutants, typical values for the wild-type enzyme (e.g., from Apple or Tomato) are:
| Parameter | Typical Value | Significance |
| 60 - 100 µM | Moderate affinity; cellular ACC levels fluctuate around this range. | |
| 0.4 - 1.0% (gas phase) | High affinity for oxygen; hypoxia reduces ethylene production. | |
| ~2% (gas phase) | Requires significantly higher CO₂ than atmospheric levels for max activity. | |
| pH Optimum | 7.2 - 7.5 | Cytosolic pH range. |
Chemical Intervention: Inhibitors & Analogs
For researchers developing agrochemicals or studying enzyme kinetics, targeting the ACO active site involves three primary strategies: competitive inhibition, metal chelation, and uncoupling.
Structural Analogs (Competitive Inhibitors)
These compounds mimic the ACC structure, binding to the active site but failing to undergo ring fragmentation.
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AIB (2-aminoisobutyric acid): The classic competitive inhibitor. It lacks the strained cyclopropane ring. It binds to the iron but cannot be oxidized to ethylene.
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MV (Methylviologen): Can interfere with the electron transfer process.
Metal Chelators & Substitutes
Since the reaction is Fe(II)-dependent:
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Co(II) (Cobalt ions): The most potent inorganic inhibitor. Co(II) replaces Fe(II) in the facial triad. It binds the substrate but cannot activate O₂, effectively dead-locking the enzyme.
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Phenanthroline / EDTA: General metal chelators that strip the iron from the active site.
Visualization: The Yang Cycle Context
Figure 2: The Yang Cycle.[5][2] Note that while ACS is the rate-limiting step for induction, ACO is the rate-limiting step for the chemical conversion and requires specific cofactors often absent in simple buffer systems.
Strategic Implications for Development
Agrochemical Design
Current shelf-life extension technologies (e.g., 1-MCP) block the ethylene receptor. However, inhibiting ACO offers a method to stop production at the source.
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Target: Design transition state analogs that mimic the ACC-Iron-Bicarbonate ternary complex.
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Challenge: Selectivity. Inhibitors must not affect other 2-OGDDs (like Gibberellin oxidases) to avoid pleiotropic growth defects.
Drug Development Parallels
The ACO mechanism (Fe(II) + O₂ + Ascorbate) provides a structural template for understanding human non-heme iron enzymes.
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TET Enzymes (Ten-eleven translocation): Involved in DNA demethylation.
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Collagen Prolyl 4-Hydroxylase: A target for fibrosis.
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Insight: The "Ascorbate-dependent" turnover seen in ACO is a shared feature in these human enzymes to rescue the iron from uncoupled oxidation states (preventing Fe(III) accumulation).
References
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Mechanism of O2 Activation: Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences. [Link]
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Role of CO2/Bicarbonate: Fernandez-Maculet, J. C., Dong, J. G., & Yang, S. F. (1993). Activation of 1-aminocyclopropane-1-carboxylate oxidase by carbon dioxide.[5][1][3][9] Biochemical and Biophysical Research Communications. [Link]
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General Review & Structure: Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene.[10][5][2][11][12][4][13] Frontiers in Plant Science. [Link]
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Assay Methodology: Bulens, I., et al. (2011).[14] Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis.[14] Plant Methods. [Link]
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Structural Biology (Active Site): Zhang, Z., et al. (2004). Crystal structure of the ethylene-forming enzyme reveals a novel 2-oxoglutarate-dependent oxygenase fold.[5] Nature Structural & Molecular Biology. [Link]
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